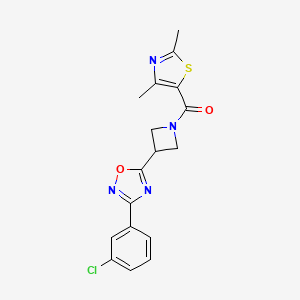

2,4,6-trimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

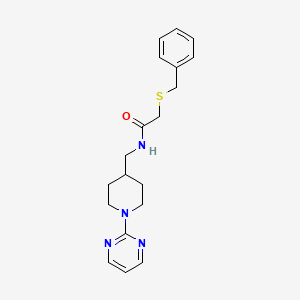

2,4,6-trimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide, also known as TPPB, is a small molecule that has been extensively studied for its potential therapeutic applications. TPPB is a potent and selective antagonist of the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of benzamide derivatives, including compounds similar to 2,4,6-trimethyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzamide, involves various chemical reactions that yield a series of compounds with potential pharmacological activities. For instance, the synthesis of benzamides and their analogs has been demonstrated through reactions that yield compounds with anticonvulsant, antimicrobial, and anticancer properties. These synthetic approaches provide a foundation for the development of novel therapeutic agents (Mussoi et al., 1996; Temiz-Arpaci et al., 2021).

Anticonvulsant and Antimicrobial Activities

Research on benzamide derivatives reveals their potential in treating various conditions. Some compounds within this class have shown significant anticonvulsant activities in preclinical models, suggesting their utility in managing seizure disorders. Additionally, certain benzamides have exhibited promising antimicrobial properties against various pathogens, indicating their potential in developing new antimicrobial agents (Ravinaik et al., 2021; Hebishy et al., 2020).

Anticancer Evaluation

The exploration of benzamide derivatives extends to anticancer research, where certain compounds have demonstrated activity against various cancer cell lines. This suggests the potential of these compounds in cancer therapy, highlighting the importance of further studies to explore their efficacy and mechanism of action in cancer treatment (Ravinaik et al., 2021).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been reported to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in learning and memory .

Mode of Action

This inhibition could lead to an increase in acetylcholine levels, enhancing cognitive functions .

Biochemical Pathways

The compound may affect the cholinergic pathway by inhibiting AChE, leading to an increase in acetylcholine levels . This could enhance cognitive functions, as acetylcholine is a key neurotransmitter involved in learning and memory .

Result of Action

Based on the potential inhibition of ache, it could lead to an increase in acetylcholine levels, potentially enhancing cognitive functions .

Análisis Bioquímico

Biochemical Properties

The compound 2,4,6-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide has been found to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . The nature of these interactions is inhibitory, with the compound exhibiting moderate acetylcholinesterase inhibitory activities in vitro .

Cellular Effects

The effects of 2,4,6-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide on cells are primarily related to its inhibitory activity against AChE and BuChE . These enzymes play a crucial role in cholinergic neurotransmission, which is essential for many cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2,4,6-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide involves binding interactions with AChE and BuChE, leading to their inhibition . This inhibition can result in changes in gene expression and cellular metabolism, particularly in the context of cholinergic neurotransmission .

Propiedades

IUPAC Name |

2,4,6-trimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O/c1-18-16-19(2)22(20(3)17-18)23(27)24-10-7-11-25-12-14-26(15-13-25)21-8-5-4-6-9-21/h4-6,8-9,16-17H,7,10-15H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOVMFGNZKEQHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-phenyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B3000152.png)

![4-[5-(4-Bromophenyl)-3-(3-methoxyphenyl)-2-pyrazolin-1-yl]benzenesulfonamide](/img/structure/B3000154.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B3000156.png)

![N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide](/img/structure/B3000158.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3000161.png)

![2-(Methylthio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B3000162.png)

![2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3000168.png)